![molecular formula C24H22N4OS B3949334 N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as DMPTU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMPTU belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of DMPTU is not fully understood. However, it has been proposed that DMPTU exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. DMPTU has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of immune and inflammatory responses. DMPTU has also been found to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis. Additionally, DMPTU has been shown to inhibit the activation of PI3K/Akt, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
DMPTU has been found to exhibit various biochemical and physiological effects. DMPTU has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. DMPTU has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, DMPTU has been shown to possess anti-viral activity against various viruses, including influenza A virus and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMPTU in lab experiments is its potential as a therapeutic agent. DMPTU has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for the development of new drugs. Another advantage of using DMPTU in lab experiments is its ease of synthesis. DMPTU can be synthesized by a simple reaction, which makes it readily available for research purposes. However, one of the limitations of using DMPTU in lab experiments is its potential toxicity. DMPTU has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on DMPTU. One direction is to investigate the potential of DMPTU as a therapeutic agent for various diseases, including inflammatory diseases, cancer, and viral infections. Another direction is to elucidate the mechanism of action of DMPTU and identify its molecular targets. Furthermore, future studies should investigate the safety and toxicity of DMPTU in vivo and in clinical trials. Finally, future research should focus on the development of new derivatives of DMPTU with improved biological activities and reduced toxicity.
Aplicaciones Científicas De Investigación
DMPTU has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. DMPTU has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. DMPTU has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, DMPTU has been shown to possess anti-viral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-16-13-14-20(15-17(16)2)25-23(29)26-24-28-27-22(30-24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAAGRIUUJCGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



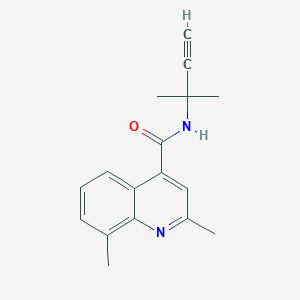

![N-(3-phenylprop-2-yn-1-yl)-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3949272.png)
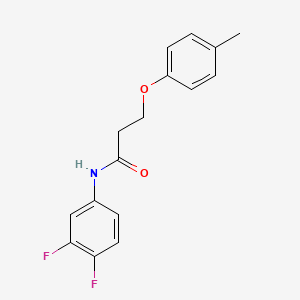

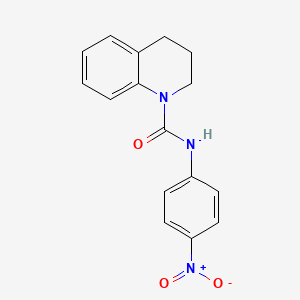
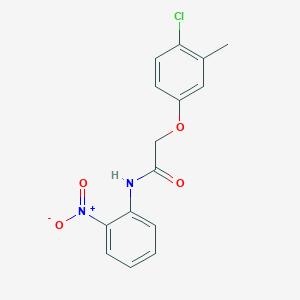
![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
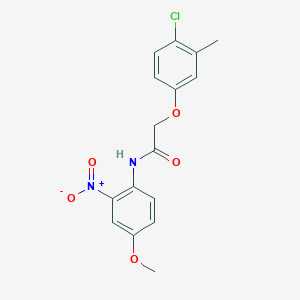
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949339.png)
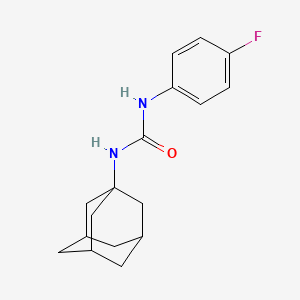
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)